Potency Comparison in Cisplatin-Resistant NSCLC Cells (A549/CDDP)
NF-κB-IN-16 (complex 9) exhibits significantly enhanced cytotoxic activity against cisplatin-resistant A549/CDDP non-small cell lung cancer cells compared to the clinical standard Cisplatin. This is a critical metric for assessing a compound's ability to overcome acquired drug resistance, a major clinical obstacle [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.48 μM (calculated based on 63-fold enhancement relative to cisplatin) |
| Comparator Or Baseline | Cisplatin (CDDP), IC50 = 30.27 μM |
| Quantified Difference | NF-κB-IN-16 demonstrates a 63-fold lower IC50 (i.e., enhanced activity) compared to Cisplatin in A549/CDDP cells. |
| Conditions | A549/CDDP cells (cisplatin-resistant non-small cell lung cancer line); MTT assay. |
Why This Matters
This 63-fold potency gain directly addresses the challenge of cisplatin-resistant disease models, a primary reason for seeking Pt(IV) prodrug alternatives in lung cancer research [1].
- [1] Wang M, Li G, Jiang G, Cai J, Liu Z, Huang R, Huang X, Wang H. Novel NF-κB Inhibitor-Conjugated Pt(IV) Prodrug to Enable Cancer Therapy through ROS/ER Stress and Mitochondrial Dysfunction and Overcome Multidrug Resistance. Journal of Medicinal Chemistry. 2024; 67(7): 5561-5579. View Source
